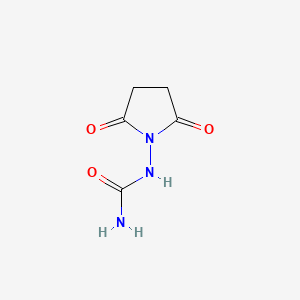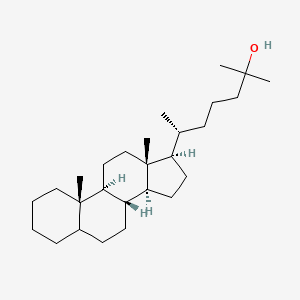
Cholestan-25-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholestan-25-ol is a sterol derivative with the molecular formula C27H48O.
Preparation Methods
Synthetic Routes and Reaction Conditions: One method for synthesizing cholestan-25-ol involves the Diels-Alder reaction of a steroid containing a 5,7-diene and a Δ24 double bond. This adduct is then oxidized to form a 24,25-oxido moiety, followed by reduction to yield the 25-hydroxy group . Another method involves the Clemmensen reduction of cholestan-3-one using zinc and hydrochloric acid in diethyl ether at low temperatures .
Industrial Production Methods: Industrial production of sterols like this compound often involves purification through recrystallization in solvents such as methanol, ethanol, and acetic acid .
Chemical Reactions Analysis
Types of Reactions: Cholestan-25-ol can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Formation of alcohols from ketones.
Substitution: Reactions with halogens like phosphorus pentachloride or thionyl chloride to form chloro derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Zinc, sodium borohydride.
Substitution Reagents: Phosphorus pentachloride, thionyl chloride.
Major Products:
Oxidation: Formation of cholestan-3-one.
Reduction: Formation of cholestan-3-ol.
Substitution: Formation of chloro-cholestanes.
Scientific Research Applications
Cholestan-25-ol is used in various scientific research applications:
Chemistry: As a standard in lipid analysis using high-performance liquid chromatography (HPLC).
Biology: Studying its role in cell signaling pathways and membrane structure.
Medicine: Investigating its effects on cholesterol metabolism and potential therapeutic uses.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Cholestan-25-ol exerts its effects by interacting with sterol regulatory element-binding proteins (SREBPs) and their associated proteins, SCAP and Insigs. It inhibits cholesterol synthesis by causing SCAP to bind to Insigs, preventing the movement of the SCAP-SREBP complex to the Golgi apparatus where SREBPs are processed to their active forms .
Comparison with Similar Compounds
Cholestanol: A sterol with a similar structure but differing in the position of the hydroxyl group.
Cholestan-3-ol: Another sterol with hydroxyl groups at different positions.
2-Methylenecholestan-3-ol: A derivative with a methylene group at the 2-position.
Uniqueness: Cholestan-25-ol is unique due to its specific hydroxylation at the 25-position, which influences its biological activity and interactions with cellular proteins .
Properties
CAS No. |
63908-94-1 |
|---|---|
Molecular Formula |
C27H48O |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
(6R)-6-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-2-ol |
InChI |
InChI=1S/C27H48O/c1-19(9-8-16-25(2,3)28)22-13-14-23-21-12-11-20-10-6-7-17-26(20,4)24(21)15-18-27(22,23)5/h19-24,28H,6-18H2,1-5H3/t19-,20?,21+,22-,23+,24+,26+,27-/m1/s1 |
InChI Key |
MXJRUUMQXNYDBA-WOEDOHCHSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2-phenylcyclopentane-1-carboxylate](/img/structure/B14494412.png)
![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
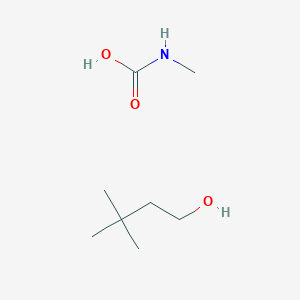
![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)
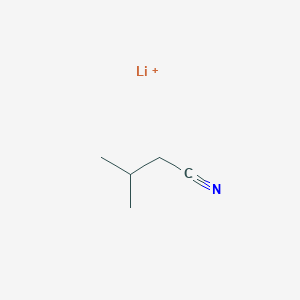

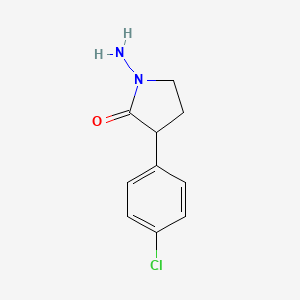
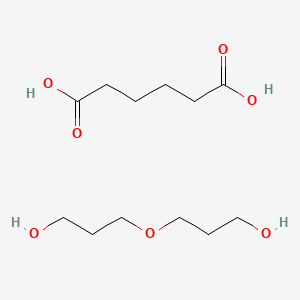
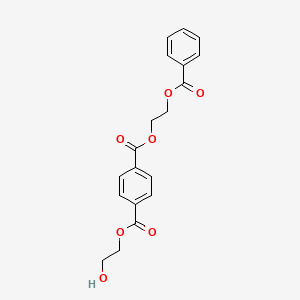
![N-{[(3,4-Dimethoxyphenyl)sulfanyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B14494456.png)
![1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14494459.png)

